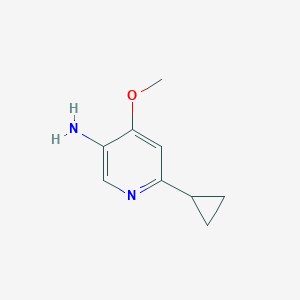

6-Cyclopropyl-4-methoxypyridin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

6-cyclopropyl-4-methoxypyridin-3-amine |

InChI |

InChI=1S/C9H12N2O/c1-12-9-4-8(6-2-3-6)11-5-7(9)10/h4-6H,2-3,10H2,1H3 |

InChI Key |

XTDPZKHTFSEIAO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NC=C1N)C2CC2 |

Origin of Product |

United States |

Retrosynthetic Analysis and Advanced Synthetic Methodologies for 6 Cyclopropyl 4 Methoxypyridin 3 Amine

Foundational Approaches to Pyridine (B92270) Ring System Construction

A primary consideration in the synthesis of 6-cyclopropyl-4-methoxypyridin-3-amine is the construction of the core pyridine scaffold. Both classical and modern methods offer viable pathways to substituted pyridines, each with distinct advantages and limitations.

Classical Annulation and Cyclocondensation Reactions for Pyridine Scaffolds

Classical methods for pyridine synthesis often rely on the condensation of carbonyl compounds with a nitrogen source, typically ammonia (B1221849) or a derivative thereof. These methods, while established, can sometimes lack regioselectivity and may require harsh reaction conditions.

One of the most well-known classical methods is the Hantzsch pyridine synthesis , which involves a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. This reaction proceeds through the formation of a 1,4-dihydropyridine (B1200194) intermediate, which is subsequently oxidized to the corresponding pyridine. While effective for symmetrically substituted pyridines, modifications are necessary for the synthesis of unsymmetrical targets.

Another foundational approach is the Bohlmann-Rahtz pyridine synthesis , which involves the condensation of an enamine with a functionalized alkyne. This method offers good control over the substitution pattern of the resulting pyridine.

The Guareschi-Thorpe condensation provides a route to 2,6-dihydroxypyridines (which can be further functionalized) from a cyanoacetamide, a β-ketoester, and a base.

These cyclocondensation reactions typically involve the formation of the pyridine ring from acyclic precursors in a single transformative step. youtube.com A general representation of pyridine synthesis through the condensation of 1,5-dicarbonyl compounds with ammonia is a foundational concept in this area. baranlab.org

| Classical Pyridine Synthesis | Description | Key Intermediates | Advantages | Limitations |

| Hantzsch Synthesis | Condensation of an aldehyde, 2 eq. of a β-ketoester, and ammonia. | 1,4-Dihydropyridine | Well-established, one-pot reaction. | Primarily for symmetrical pyridines, requires oxidation step. |

| Bohlmann-Rahtz Synthesis | Condensation of an enamine with a functionalized alkyne. | Dienamine | Good regiocontrol. | Requires specific starting materials. |

| Guareschi-Thorpe Condensation | Reaction of cyanoacetamide and a β-ketoester. | α,β-Unsaturated nitrile | Access to functionalized pyridones. | Limited to specific substitution patterns. |

Modern Transition Metal-Catalyzed Syntheses of Substituted Pyridines

Modern synthetic chemistry has seen the emergence of powerful transition metal-catalyzed methods for the construction of pyridine rings. These reactions often offer milder conditions, higher efficiency, and greater functional group tolerance compared to classical approaches.

[2+2+2] Cycloaddition Reactions: A prominent modern strategy involves the [2+2+2] cycloaddition of two alkyne molecules and a nitrile, catalyzed by transition metals such as cobalt, rhodium, or nickel. This method allows for the rapid assembly of highly substituted pyridines from simple, readily available starting materials. The regioselectivity of this reaction can often be controlled by the choice of catalyst and the steric and electronic properties of the substrates.

Coupling and Annulation Sequences: Palladium- and copper-catalyzed cross-coupling reactions, followed by an annulation step, provide a versatile route to substituted pyridines. rsc.org For example, a Sonogashira coupling between a vinyl halide and a terminal alkyne can generate an enyne, which can then undergo a cyclization reaction with a nitrogen source to form the pyridine ring. Rhodium-catalyzed N-annulation of α,β-unsaturated imines with alkynes is another powerful technique. rsc.org

Recent advancements have highlighted the use of various transition metals, including Pd, Cu, Ni, and Rh, in catalyzing a wide array of reactions for pyridine synthesis, such as multicomponent reactions, C-H activation/functionalization, and coupling reactions. nih.govbeilstein-journals.orgmdpi.com

| Catalyst System | Reaction Type | Starting Materials | Key Features |

| Cobalt (e.g., CpCo(CO)₂) | [2+2+2] Cycloaddition | Alkynes, Nitrile | Convergent, atom-economical. |

| Rhodium (e.g., [RhCl(cod)]₂) | [2+2+2] Cycloaddition | Alkynes, Nitrile | High regioselectivity, mild conditions. |

| Palladium (e.g., Pd(PPh₃)₄) | Cross-Coupling/Annulation | Vinyl halides, Alkynes, Amine | Modular, good functional group tolerance. |

| Copper (e.g., CuI) | Multicomponent Reactions | Aldehydes, Amines, Alkynes | One-pot synthesis, operational simplicity. nih.gov |

Targeted Strategies for the Introduction of the Pyridin-3-amine Moiety

A crucial step in the synthesis of this compound is the introduction of the amino group at the C3 position. The electronic nature of the pyridine ring, being electron-deficient, influences the strategies for its functionalization. Direct amination at the C3 position can be challenging; therefore, indirect methods are often employed. nih.govrepec.orgthenote.appresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) Pathways for Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles, such as amines, onto an aromatic ring. tandfonline.com This reaction is particularly effective on electron-deficient aromatic systems like pyridine, especially when a good leaving group (e.g., a halogen) is present at an activated position (C2, C4, or C6). stackexchange.comechemi.com

For the synthesis of a 3-aminopyridine (B143674) derivative, a direct SNAr at the C3 position is generally disfavored due to the electronic properties of the pyridine ring. However, this strategy can be employed if a pre-functionalized pyridine with a leaving group at the 3-position is used, often in conjunction with activating groups on the ring. The reaction typically involves treating the halogenated pyridine with an amine or an ammonia surrogate in the presence of a base. acs.orgacs.org The use of copper catalysts can facilitate these amination reactions, particularly with less reactive aryl halides.

Reductive Functionalization of Nitro- or Cyano-Substituted Pyridines to Amines

A common and reliable strategy for the introduction of an amino group is through the reduction of a nitro or cyano group. This two-step approach involves the initial introduction of a nitro or cyano group onto the pyridine ring, followed by its reduction to the corresponding amine.

Nitration followed by Reduction: Nitration of a pyridine ring typically occurs at the C3 and C5 positions due to the deactivating effect of the nitrogen atom. A 3-nitropyridine (B142982) derivative can then be reduced to the 3-aminopyridine using a variety of reducing agents. Common methods include catalytic hydrogenation (e.g., H₂, Pd/C), or reduction with metals in acidic media (e.g., Fe/HCl, Sn/HCl). mdpi.orgresearchgate.netcardiff.ac.uk The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule.

Cyanation followed by Reduction: The introduction of a cyano group can be achieved through various methods, including the Sandmeyer reaction of a diazonium salt or nucleophilic substitution of a halide. The resulting cyanopyridine can then be reduced to the corresponding aminomethylpyridine using reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

| Functional Group Precursor | Introduction Method | Reduction Conditions | Advantages | Limitations |

| Nitro (-NO₂) | Electrophilic Nitration | H₂/Pd/C, Fe/HCl, SnCl₂ | Well-established, reliable. | Harsh nitration conditions, potential for side reactions. |

| Cyano (-CN) | Sandmeyer reaction, SNAr | LiAlH₄, Catalytic Hydrogenation | Versatile precursor. | Multi-step process. |

Multicomponent Reaction (MCR) Approaches for Aminopyridine Synthesis

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules, including aminopyridines, in a single step from three or more starting materials. mdpi.commdpi.comrsc.orgresearchgate.netresearchgate.net These reactions often proceed through a cascade of elementary steps, rapidly building molecular complexity.

Several MCRs have been developed for the synthesis of substituted aminopyridines. For instance, a four-component reaction of an acetophenone (B1666503) derivative, malononitrile, an aldehyde, and ammonium (B1175870) carbonate can yield highly functionalized 2-aminopyridines. mdpi.com While this specific example leads to 2-aminopyridines, the principles of MCRs can be adapted to target other isomers through careful selection of the starting materials.

The key advantage of MCRs lies in their operational simplicity, convergence, and the ability to generate diverse libraries of compounds from readily available starting materials.

Transformations from Pyridine N-Oxides and Related Precursors

Pyridine N-oxides are versatile intermediates in the synthesis of substituted pyridines. arkat-usa.org The N-oxide functionality activates the pyridine ring for both electrophilic and nucleophilic substitutions, often with different regioselectivity compared to the parent pyridine. arkat-usa.org

A plausible retrosynthetic approach for this compound originating from a pyridine N-oxide precursor would likely involve a multi-step sequence. A key intermediate could be a 3-nitro-4-methoxypyridine N-oxide. The synthesis of 4-methoxypyridine (B45360) N-oxide itself can be achieved by the oxidation of 4-methoxypyridine with reagents like hydrogen peroxide in acetic acid. chemicalbook.comgoogle.com

The introduction of a nitro group at the 3-position of a pyridine N-oxide can be challenging. While direct nitration of pyridine N-oxide typically yields the 4-nitro derivative, the directing effects of existing substituents, such as a methoxy (B1213986) group at the 4-position, would need to be carefully considered. chemicalbook.com For instance, the nitration of 3,5-dimethoxypyridine (B18298) N-oxide leads to dinitration at the 2 and 6 positions. arkat-usa.org A more controlled approach might involve the synthesis of a pre-functionalized pyridine that is then oxidized to the N-oxide, followed by further manipulation.

Once a suitably substituted pyridine N-oxide is obtained, for example, a 6-halo-4-methoxy-3-nitropyridine N-oxide, the N-oxide can be used to direct further functionalization or can be deoxygenated at a later stage. The reduction of the nitro group to an amine is a standard transformation, typically achieved through catalytic hydrogenation or with reducing agents like tin(II) chloride.

The reactivity of pyridine N-oxides allows for a range of transformations that can be strategically employed. For instance, palladium-catalyzed C-H activation of pyridine N-oxides enables the introduction of aryl and alkenyl groups, primarily at the ortho (2 and 6) positions. acs.orgmdpi.com While not directly applicable for the introduction of the 3-amino or 4-methoxy groups, these methods could be envisioned for the installation of the 6-cyclopropyl group on a pyridine N-oxide scaffold, followed by the introduction of the other substituents. Regioselective alkylation of pyridine N-oxides has also been reported, offering another potential avenue for functionalization. researchgate.netnih.gov

Methodologies for the Regioselective Installation of the 4-Methoxy Group

The regioselective introduction of a methoxy group at the 4-position of the pyridine ring is a critical step in the synthesis of the target molecule. This can be achieved through several strategies, primarily involving the etherification of a 4-hydroxypyridine (B47283) intermediate or through nucleophilic aromatic substitution.

A common and effective method for the synthesis of 4-methoxypyridines is the O-methylation of the corresponding 4-hydroxypyridine precursor. The Williamson ether synthesis is a widely employed method for this transformation. masterorganicchemistry.comyoutube.comwikipedia.orgkhanacademy.org This reaction involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from a methylating agent.

A key challenge in the methylation of hydroxypyridines is achieving chemoselectivity for O-methylation over N-methylation of the pyridine ring nitrogen. tandfonline.com The choice of reagents and reaction conditions is crucial to favor the desired O-alkylation. The success of these methylating conditions can vary depending on the other substituents present on the pyridine ring. tandfonline.com

| Reagent System | Conditions | Outcome |

| Diazomethane/tert-Butanol | -20 °C to room temperature | Chemoselective O-methylation of 3-hydroxypyridines in good yields. tandfonline.com |

| Sodium Hydride/Methyl Iodide | THF | Common for generating the alkoxide for Williamson ether synthesis. libretexts.org |

| Silver(I) Oxide/Methyl Iodide | Milder conditions, useful for sensitive substrates like sugars. libretexts.org |

For the synthesis of this compound, a 6-cyclopropyl-3-nitro-4-hydroxypyridine would be a suitable intermediate for this etherification step. The presence of the electron-withdrawing nitro group can influence the acidity of the hydroxyl group and the nucleophilicity of the ring nitrogen, thus affecting the selectivity of the methylation.

An alternative to the etherification of a 4-hydroxypyridine is the direct introduction of the methoxy group via a nucleophilic aromatic substitution (SNAr) reaction. masterorganicchemistry.comnih.gov In this approach, a pyridine ring bearing a good leaving group (such as a halide) at the 4-position is treated with a methoxide (B1231860) source, typically sodium methoxide.

For an SNAr reaction to proceed efficiently on a pyridine ring, the ring must be activated by electron-withdrawing groups. The nitrogen atom in the pyridine ring inherently makes the 2- and 4-positions electron-deficient and thus more susceptible to nucleophilic attack. echemi.com The presence of an additional electron-withdrawing group, such as a nitro group at the 3-position, would further activate the ring towards SNAr at the 4-position.

A plausible synthetic sequence could involve a starting material like 4-chloro-3-nitropyridine. Reaction with sodium methoxide would be expected to yield 4-methoxy-3-nitropyridine. biosynth.com This intermediate could then be further functionalized at the 6-position, for example, through a cross-coupling reaction, before the final reduction of the nitro group to the amine.

The table below summarizes the key aspects of these two strategies for installing the 4-methoxy group.

| Methodology | Precursor | Key Transformation | Considerations |

| Etherification | 4-Hydroxypyridine derivative | Williamson Ether Synthesis | Chemoselectivity (O- vs. N-alkylation) |

| SNAr | 4-Halopyridine derivative | Nucleophilic displacement | Requires activation by electron-withdrawing groups |

Advanced Techniques for Incorporating the 6-Cyclopropyl Substituent

The introduction of the cyclopropyl (B3062369) group, particularly onto a heteroaromatic ring, requires specialized synthetic methods. Both cyclopropanation reactions and cross-coupling strategies are viable approaches.

Direct cyclopropanation of an aromatic ring is a challenging transformation. However, several methods have been developed for the cyclopropanation of alkenes that could be applied to a pyridine derivative bearing a vinyl group at the 6-position. The Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane, is a classic method for converting alkenes to cyclopropanes. thermofisher.comwikipedia.orgmdpi.comresearchgate.net This reaction is stereospecific and compatible with a range of functional groups.

More advanced, metal-catalyzed cyclopropanation reactions using diazo compounds are also widely used. wikipedia.orgwikipedia.org Rhodium and copper catalysts are commonly employed to generate a metal carbene from a diazo compound, which then reacts with an alkene to form the cyclopropane (B1198618) ring.

Recently, methods for the direct cyclopropanation of activated N-heteroarenes through dearomative pathways have been developed. researchgate.netnih.gov These reactions often involve the formation of a pyridinium (B92312) ylide or a related reactive intermediate, which then undergoes a cycloaddition reaction. While synthetically elegant, the application of these methods to a highly substituted pyridine such as the target molecule would require careful consideration of regioselectivity and substrate compatibility.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon bonds, and they are particularly well-suited for the introduction of a cyclopropyl group onto an aromatic or heteroaromatic ring. The Suzuki-Miyaura and Negishi couplings are two of the most prominent examples.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound, such as cyclopropylboronic acid, with an organic halide or triflate in the presence of a palladium catalyst and a base. This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. For the synthesis of this compound, a key intermediate would be a 6-halo (e.g., 6-bromo or 6-chloro) or 6-triflyloxypyridine derivative. The choice of palladium catalyst and ligand is critical for achieving high yields, especially with electron-rich or sterically hindered pyridine substrates. thieme-connect.comresearchgate.netnih.govacs.orgacs.org

The Negishi coupling utilizes an organozinc reagent, such as cyclopropylzinc bromide, which is coupled with an organic halide or triflate, again catalyzed by a palladium or nickel complex. Organozinc reagents are often more reactive than their organoboron counterparts, which can be advantageous in certain cases.

The table below provides a comparison of these two powerful cross-coupling methods.

| Coupling Reaction | Organometallic Reagent | Key Features |

| Suzuki-Miyaura | Cyclopropylboronic acid or its esters | Mild conditions, high functional group tolerance, commercially available reagents. |

| Negishi | Cyclopropylzinc halide | High reactivity, useful for less reactive halides. |

A feasible retrosynthetic pathway for this compound could therefore involve the synthesis of a 6-bromo-4-methoxy-3-nitropyridine intermediate. This intermediate could then undergo a Suzuki-Miyaura or Negishi coupling with the appropriate cyclopropyl organometallic reagent to install the cyclopropyl group. The final step would be the reduction of the nitro group to the desired 3-amino functionality.

Stereoselective Approaches to Cyclopropane Formation

The introduction of a chiral cyclopropyl group at the 6-position of the pyridine ring necessitates stereoselective cyclopropanation methods. Both transition-metal catalysis and biocatalysis offer powerful tools to achieve high enantioselectivity.

Transition-Metal Catalyzed Cyclopropanation:

Transition-metal catalysis, particularly with copper, rhodium, and palladium complexes, is a well-established method for cyclopropanation. google.com For the synthesis of 6-cyclopropylpyridine derivatives, a strategy could involve the reaction of a 6-vinylpyridine precursor with a diazo compound in the presence of a chiral catalyst. The choice of ligand on the metal center is crucial for inducing asymmetry. For instance, chiral bis(oxazoline) or salen-type ligands have demonstrated high efficacy in asymmetric cyclopropanation reactions.

A plausible approach would involve the synthesis of a 6-vinyl-4-methoxypyridin-3-amine derivative, followed by a catalyzed cyclopropanation. The stereochemical outcome would be dictated by the chiral environment created by the catalyst.

Chemoenzymatic and Biocatalytic Cyclopropanation:

Chemoenzymatic and biocatalytic approaches have emerged as highly effective and sustainable alternatives for stereoselective synthesis. rochester.edunih.gov Engineered enzymes, such as myoglobin (B1173299) or cytochrome P450 variants, can catalyze cyclopropanation reactions with exceptional levels of stereocontrol. rochester.edu These enzymatic reactions often proceed under mild conditions and can provide access to cyclopropane derivatives with high enantiomeric excess.

A potential chemoenzymatic route could involve the enzymatic cyclopropanation of a suitable olefinic pyridine precursor. This strategy offers the advantage of high selectivity and operation under environmentally benign conditions. nih.gov

| Approach | Catalyst/Enzyme | Key Features | Potential Application |

| Transition-Metal Catalysis | Chiral Rhodium or Copper complexes | High turnover numbers, broad substrate scope. | Cyclopropanation of a 6-vinylpyridine intermediate. |

| Biocatalysis | Engineered Myoglobin or Cytochrome P450 | Exceptional stereoselectivity, mild reaction conditions. | Enantioselective cyclopropanation of a pyridine-derived olefin. |

Proposed Convergent and Linear Synthetic Routes to this compound

Sequential Functionalization Strategies and Intermediate Derivatization

Linear Synthetic Route:

A linear synthesis could commence from a pre-functionalized pyridine ring, such as the commercially available 3-Amino-4-methoxypyridine . biosynth.comchemimpex.com This approach would involve the sequential introduction of the cyclopropyl group at the 6-position.

A potential sequence is outlined below:

Halogenation: Selective halogenation (e.g., bromination or chlorination) of 3-Amino-4-methoxypyridine at the 6-position. The directing effects of the amino and methoxy groups would need to be carefully considered to achieve the desired regioselectivity.

Cross-Coupling: A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, between the 6-halopyridine intermediate and a cyclopropylboronic acid or cyclopropylstannane derivative. nih.gov This would install the cyclopropyl group.

Final Modification (if necessary): Any necessary functional group manipulations to arrive at the final product.

Convergent Synthetic Route:

A possible convergent route could involve:

Fragment A Synthesis: Preparation of a fragment containing the pyridine core with the amino and methoxy groups. This could be derived from precursors like 4-methoxypyridine.

Fragment B Synthesis: Preparation of a cyclopropyl-containing building block suitable for pyridine ring formation.

Ring Formation: A cycloaddition or condensation reaction to construct the pyridine ring from the pre-synthesized fragments. For instance, a [4+2] cycloaddition could be employed.

Chemoenzymatic and Sustainable Synthetic Considerations

Incorporating chemoenzymatic and sustainable methods can significantly improve the environmental footprint and efficiency of the synthesis.

Enzymatic Amination:

Instead of traditional chemical amination methods, which can require harsh reagents, enzymatic transamination offers a green alternative for introducing the amino group. Transaminases are enzymes that can catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde substrate. A potential strategy would involve the synthesis of a 3-keto-4-methoxy-6-cyclopropylpyridine precursor, which could then be stereoselectively aminated using a suitable transaminase. wiley.commdpi.com

Sustainable Cyclopropanation:

As mentioned in section 2.4.3, biocatalytic cyclopropanation provides a sustainable route to the chiral cyclopropyl moiety. rochester.edu Additionally, the use of earth-abundant metal catalysts, such as iron, for cyclopropanation reactions is an area of active research that could offer a more sustainable alternative to precious metal catalysts.

Green Solvents and Reagents:

Throughout the synthetic sequence, the use of green solvents (e.g., water, ethanol, or supercritical CO2) and the replacement of hazardous reagents with more benign alternatives should be prioritized. For example, solid-supported reagents and catalysts can facilitate easier product purification and catalyst recycling.

| Synthetic Step | Chemoenzymatic/Sustainable Approach | Advantages |

| Amination | Enzymatic transamination | High stereoselectivity, mild conditions, reduced waste. |

| Cyclopropanation | Biocatalysis or earth-abundant metal catalysis | High enantioselectivity, use of renewable resources, lower cost. |

| Solvent/Reagent Use | Green solvents, solid-supported reagents | Reduced environmental impact, easier work-up and purification. |

Chemical Reactivity, Reaction Mechanisms, and Derivatization Chemistry of 6 Cyclopropyl 4 Methoxypyridin 3 Amine

Reactivity Profiling of the Pyridine (B92270) Ring System

The chemical nature of the pyridine ring in 6-cyclopropyl-4-methoxypyridin-3-amine is dictated by a combination of factors: the inherent electron-deficient character of the pyridine nucleus and the electronic effects of the cyclopropyl (B3062369), methoxy (B1213986), and amine substituents. The nitrogen heteroatom makes the ring less reactive than benzene (B151609) towards electrophilic attack and more susceptible to nucleophilic substitution. quora.comutexas.edu However, the presence of three electron-donating groups—the C3-amino, C4-methoxy, and C6-cyclopropyl groups—significantly modulates this intrinsic reactivity.

Electrophilic Aromatic Substitution Potentials

Electrophilic Aromatic Substitution (EAS) on an unsubstituted pyridine ring is generally difficult and requires harsh conditions, proceeding primarily at the C3 (meta) position. quora.com In contrast, the pyridine ring of this compound is highly activated due to the concerted effects of its substituents. The directing influences of these groups determine the regioselectivity of EAS reactions.

Amino Group (C3): As a powerful activating group, the primary amine directs electrophiles to its ortho (C2 and C4) positions.

Methoxy Group (C4): This is also a strong activating group, directing incoming electrophiles to its ortho positions (C3 and C5).

Cyclopropyl Group (C6): The cyclopropyl group is an activating group that directs to its ortho (C5) and para positions.

The cumulative effect of these substituents creates a highly electron-rich pyridine system. The most probable sites for electrophilic attack are the C2 and C5 positions, which are activated by one or more of the groups and are not sterically hindered. The C5 position, in particular, is activated by both the C4-methoxy and C6-cyclopropyl groups, making it a strong candidate for substitution. The C2 position is strongly activated by the C3-amino group. The precise outcome of an EAS reaction would depend on the specific electrophile and the reaction conditions employed.

Nucleophilic Additions and Substitutions

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions. stackexchange.comechemi.com This is because the anionic sigma complex (Meisenheimer intermediate) formed during the reaction is stabilized by delocalization of the negative charge onto the electronegative nitrogen atom. stackexchange.comvaia.com

In this compound, the C4 position is occupied by a methoxy group. While methoxide (B1231860) is not an ideal leaving group, its displacement via an SNAr mechanism is feasible, especially if the reaction is facilitated by strong nucleophiles or specific activating conditions. ntu.edu.sg The reaction proceeds through a two-step addition-elimination mechanism, as shown below with a generic nucleophile (Nu⁻).

Table 1: Hypothetical Nucleophilic Aromatic Substitution at C4

| Step | Description |

|---|---|

| 1. Nucleophilic Attack | A nucleophile attacks the C4 carbon, breaking the aromaticity of the ring and forming a negatively charged Meisenheimer intermediate. This intermediate is stabilized by resonance, with one contributor placing the negative charge on the ring nitrogen. |

| 2. Elimination | The aromaticity is restored by the elimination of the methoxide leaving group, yielding the C4-substituted pyridine product. |

Comprehensive Analysis of the Primary Amine Group's Transformations at C3

The primary amine at the C3 position is a key site of reactivity, behaving as a potent nucleophile and enabling a wide array of synthetic transformations.

Acylation, Alkylation, and Arylation Reactions

The nucleophilic nitrogen of the C3-amino group readily engages in reactions with various electrophiles.

Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides results in the formation of stable amide derivatives. Kinetic studies on simple 3-aminopyridines show that acylation occurs directly on the exocyclic amino nitrogen rather than via an initial N-acylation of the pyridine ring. publish.csiro.auresearchgate.net

Alkylation: The primary amine can be alkylated to form secondary and tertiary amines. While direct alkylation with alkyl halides can risk competing quaternization of the pyridine ring nitrogen, methods like reductive amination provide a controlled route to N-alkylated products. nih.govnih.gov

Arylation: Modern transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Chan-Lam aminations, are effective methods for forming C-N bonds. researchgate.net These reactions would allow for the synthesis of N-aryl derivatives of this compound by coupling it with aryl halides or aryl boronic acids. researchgate.netacs.org

Condensation Reactions, including Schiff Base Formation

The primary amine undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. redalyc.org This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate followed by dehydration.

Research on the closely related compound, 6-methoxypyridin-3-amine, has demonstrated its successful condensation with pyrrole-2-carbaldehyde to synthesize the bidentate Schiff base ligand N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine. semanticscholar.org This confirms the expected reactivity for this compound in forming Schiff bases with a variety of carbonyl compounds. semanticscholar.orgnih.gov

Table 2: General Scheme for Schiff Base Formation

| Reactants | Conditions | Product |

|---|

Diazotization and Subsequent Synthetic Manipulations

As a primary aromatic amine, the C3-amino group can be converted into a diazonium salt upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid at low temperatures. libretexts.org

The resulting 6-cyclopropyl-4-methoxypyridine-3-diazonium salt is a valuable synthetic intermediate. google.com Although often unstable, pyridine diazonium salts can undergo a variety of substitution reactions, allowing the amino group to be replaced by a wide range of other functionalities. google.comacs.org This provides a powerful method for further derivatization at the C3 position.

Table 3: Potential Synthetic Transformations via Diazotization

| Reagent(s) | Product Substituent | Reaction Name (if applicable) |

|---|---|---|

| CuCl / HCl | -Cl | Sandmeyer Reaction |

| CuBr / HBr | -Br | Sandmeyer Reaction |

| CuCN / KCN | -CN | Sandmeyer Reaction |

| H₂O, Δ | -OH | Hydrolysis |

| HBF₄, Δ | -F | Balz-Schiemann Reaction |

Chemical Behavior and Potential Functionalization of the 4-Methoxy Group

The 4-methoxy group, an electron-donating substituent, significantly influences the electronic properties of the pyridine ring and serves as a handle for further molecular modifications through cleavage or directed reactions.

The ether linkage of the 4-methoxy group is susceptible to cleavage under various conditions to yield the corresponding 4-hydroxypyridine (B47283) derivative. This transformation, a demethylation reaction, is regiospecific to the O-methyl bond and can be achieved using several classes of reagents.

Brønsted and Lewis Acids: Strong acids are classic reagents for cleaving aryl methyl ethers. rsc.orgwikipedia.org Concentrated hydrobromic (HBr) or hydroiodic (HI) acid can effectively demethylate the methoxy group by protonating the ether oxygen, making the methyl group susceptible to SN2 attack by the halide anion. wikipedia.orgsciencemadness.orgchem-station.com Lewis acids, such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃), are also potent reagents for ether cleavage, functioning by coordinating to the ether oxygen and activating the carbon-oxygen bond. rsc.orgchem-station.com

Pyridine Hydrochloride: Heating the substrate in molten pyridinium (B92312) hydrochloride (Pyr·HCl) is a well-established, albeit harsh, method for demethylating aryl methyl ethers. wikipedia.orgresearchgate.net This classic procedure has been successfully adapted for large-scale synthesis. researchgate.net The mechanism involves an initial, unfavorable proton transfer from the pyridinium ion to the ether, followed by SN2 attack by a chloride ion on the methyl group. wikipedia.org

Selective Reagents: Milder and more selective reagents have also been developed. L-selectride has been shown to chemoselectively demethylate 4-methoxypyridine (B45360) in the presence of other methoxyaryl groups, such as in anisole. elsevierpure.com Thiolate-based systems, for instance, using an odorless long-chain thiol like 1-dodecanethiol (B93513) with a base, provide an alternative that avoids strong acids. chem-station.com

The reaction conditions for these cleavage reactions are summarized in the table below.

| Reagent Class | Specific Reagent(s) | Typical Conditions | Mechanism |

| Brønsted Acids | HBr, HI | High temperature, often with acetic acid | Protonation of ether oxygen, followed by SN2 attack by halide. wikipedia.orgchem-station.com |

| Lewis Acids | BBr₃, AlCl₃ | Anhydrous conditions, often in chlorinated solvents | Coordination to ether oxygen, followed by nucleophilic attack. rsc.orgchem-station.com |

| Molten Salts | Pyridinium Hydrochloride | High temperature (180-220 °C), neat | Proton transfer from pyridinium, followed by SN2 attack by Cl⁻. wikipedia.orgresearchgate.net |

| Hydride Reagents | L-selectride | Reflux in THF | Nucleophilic demethylation. elsevierpure.com |

| Thiolates | R-SH + Base (e.g., NaOH) | High temperature in polar aprotic solvents (e.g., NMP) | SN2 attack by the thiolate anion on the methyl group. chem-station.com |

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org The process involves deprotonation at the position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can be trapped by various electrophiles. wikipedia.orgclockss.org

In this compound, both the 3-amino and 4-methoxy groups can function as DMGs. The relative directing ability of these groups is crucial for predicting the site of metalation. Amide and amine groups are generally considered strong DMGs, while the methoxy group is classified as moderate. organic-chemistry.orgbaranlab.orgsemanticscholar.org Therefore, the 3-amino group (or a protected derivative like an amide, which is an even stronger DMG) is expected to primarily control the regioselectivity of the lithiation.

Based on the directing abilities, metalation is predicted to occur at one of the two positions ortho to the amino group: C2 or C4. However, since C4 is already substituted with the methoxy group, lithiation is most likely to occur at the C2 position . Research on the closely related 3-amino-5-methoxypyridine has shown that regioselective metalation indeed occurs at the 4-position (equivalent to the 2-position in the target molecule relative to the amino and methoxy groups), demonstrating the powerful directing effect of the amino group. acs.org Following lithiation, reaction with an electrophile (E+) would yield the 2-substituted product.

Predicted Reaction Scheme for Ortho-Directed Metalation:

Complexation: The organolithium reagent (e.g., n-BuLi) coordinates to the heteroatom of the strongest DMG, the 3-amino group.

Deprotonation: The base removes the most acidic ortho proton, located at the C2 position.

Electrophilic Quench: The resulting aryllithium intermediate reacts with an added electrophile (e.g., I₂, Me₃SiCl, aldehydes) to install a new substituent at the C2 position.

Stability and Unique Reactivity of the 6-Cyclopropyl Moiety

The high degree of ring strain (approximately 27.5 kcal/mol) in the cyclopropane (B1198618) ring makes it susceptible to cleavage under certain conditions, a reactivity not observed in larger cycloalkanes. nih.govnih.gov This ring-opening can proceed through various mechanisms, including acid-catalyzed, transition-metal-catalyzed, and radical pathways.

Acid-Catalyzed Ring-Opening: In the presence of strong acids, cyclopropylpyridines can undergo ring-opening reactions. acs.org The reaction is initiated by protonation, likely at the pyridine nitrogen or the cyclopropane ring itself. This activation facilitates nucleophilic attack, leading to the cleavage of a C-C bond within the three-membered ring and the formation of a propyl or propenyl side chain. The exact product depends on the reaction conditions and the nucleophile present. acs.orgnih.gov

Transition Metal-Catalyzed Reactions: Gold-catalyzed reactions of 2-(1-alkynyl-cyclopropyl)pyridines with nucleophiles have been shown to induce C-C bond cleavage of the cyclopropane ring, leading to the formation of indolizine (B1195054) derivatives. rsc.org While the substrate is different, this demonstrates the potential for transition metals to activate the cyclopropyl group toward ring-opening.

Radical Ring-Opening: Oxidative radical ring-opening is another pathway for cyclopropane functionalization. nih.gov This can be initiated by the formation of a radical adjacent to the ring, which then undergoes rapid ring-opening to relieve strain. This pathway could be relevant in reactions involving radical initiators or under photochemical conditions.

The cyclopropyl group exerts notable electronic and steric effects that modulate the reactivity of the pyridine ring and its substituents.

Electronic Effects: The bonding orbitals of a cyclopropane ring have significant p-character, allowing it to interact with adjacent π-systems in a manner analogous to a double bond. This enables the cyclopropyl group to act as an electron-donating group through conjugation. This donation of electron density increases the basicity of the pyridine ring nitrogen and the nucleophilicity of the 3-amino group compared to an unsubstituted aminopyridine. The electron-donating nature also influences the pyridine ring's susceptibility to electrophilic and nucleophilic attack. nih.govuoanbar.edu.iq

Steric Effects: The cyclopropyl group at the C6 position provides steric hindrance, which can influence the accessibility of the pyridine nitrogen lone pair and the adjacent C5 position. This steric bulk could direct incoming reagents away from the nitrogen atom or hinder substitution reactions at the C5 position, thereby enhancing the regioselectivity of reactions at other sites on the molecule.

Incorporating a cyclopropyl ring into a molecule reduces its conformational flexibility. The rigid, three-membered ring at the C6 position acts as a conformational anchor. This has several implications for the structure of derivatives:

Restricted Rotation: The C(6)-C(cyclopropyl) bond rotation is restricted, which can lock the orientation of the pyridine ring relative to the cyclopropyl group.

Defined Spatial Orientation: This conformational rigidity can force other substituents on the pyridine ring or on the 3-amino group into specific and predictable three-dimensional arrangements. This property is particularly valuable in medicinal chemistry, where a defined conformation is often required for optimal interaction with a biological target. The cyclopropyl group essentially serves to limit the number of low-energy conformations a molecule can adopt, pre-organizing it for specific interactions.

Stereochemical Control and Regioselectivity in Reactions of this compound

The substitution pattern of this compound significantly influences the regioselectivity of its reactions. The pyridine ring is activated by two electron-donating groups, the 3-amino and 4-methoxy groups, which direct electrophilic aromatic substitution to the positions ortho and para to themselves. Conversely, the nitrogen atom in the pyridine ring deactivates the ring towards electrophilic attack, particularly at the 2- and 6-positions.

The primary sites for electrophilic attack are the 2- and 5-positions of the pyridine ring. The steric hindrance imposed by the 6-cyclopropyl group is expected to disfavor substitution at the adjacent 5-position. Therefore, electrophilic substitution reactions are most likely to occur at the 2-position, which is activated by the adjacent amino group and less sterically encumbered.

In reactions involving the amino group, such as acylation or alkylation, the steric bulk of the neighboring cyclopropyl and methoxy groups could influence the reaction rate but is unlikely to alter the fundamental reactivity of the amine.

Stereochemical control becomes a significant consideration in reactions that introduce a new chiral center. For instance, in the catalytic asymmetric reduction of an imine formed from the 3-amino group, the choice of a chiral catalyst would be crucial for achieving high enantioselectivity. The existing substituents on the pyridine ring could play a role in the diastereoselectivity of such reactions by influencing the approach of the reagent to the reactive site.

Development of Novel Methodologies for Further Structural Diversification

The structural framework of this compound serves as a versatile scaffold for the development of new derivatives with potential applications in medicinal chemistry and materials science. Modern synthetic methodologies can be employed to achieve further structural diversification.

Cross-Coupling Reactions: The amino group can be a handle for various cross-coupling reactions. For instance, Buchwald-Hartwig amination could be used to couple the amine with aryl or heteroaryl halides, leading to the formation of diarylamines. Similarly, the pyridine ring itself could potentially undergo C-H activation and subsequent functionalization, although this would require careful optimization to control regioselectivity.

Condensation Reactions: The 3-amino group readily participates in condensation reactions with aldehydes and ketones to form Schiff bases. These imines can be further reduced to secondary amines or used as intermediates in the synthesis of heterocyclic systems.

Multicomponent Reactions: The development of one-pot multicomponent reactions involving this compound would provide an efficient route to complex molecules. For example, a reaction with an aldehyde and an isocyanide could lead to the formation of Ugi-type products.

The following table summarizes potential derivatization reactions and the expected major products, highlighting the regiochemical considerations discussed.

| Reaction Type | Reagents and Conditions | Expected Major Product(s) | Key Considerations |

| Electrophilic Aromatic Substitution (e.g., Nitration) | HNO₃, H₂SO₄ | 2-Nitro-6-cyclopropyl-4-methoxypyridin-3-amine | Regioselectivity driven by activating groups and sterics. |

| Acylation of the Amino Group | Acetyl chloride, base | N-(6-Cyclopropyl-4-methoxypyridin-3-yl)acetamide | Standard acylation of an aromatic amine. |

| Buchwald-Hartwig Amination | Aryl halide, Pd catalyst, base | N-Aryl-6-cyclopropyl-4-methoxypyridin-3-amine | Formation of a new C-N bond. |

| Schiff Base Formation | Aldehyde (R-CHO), acid catalyst | (E)-N-(R-methylidene)-6-cyclopropyl-4-methoxypyridin-3-amine | Reversible formation of an imine. |

Detailed research into these and other synthetic transformations will be crucial for unlocking the full potential of this compound as a building block in synthetic chemistry.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

A detailed analysis of the ¹H (proton) and ¹³C (carbon-13) NMR spectra would be the first step in the structural confirmation of 6-Cyclopropyl-4-methoxypyridin-3-amine.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the methoxy (B1213986) group, the amine group, and the cyclopropyl (B3062369) ring. The chemical shifts (δ, in ppm) would indicate the electronic environment of each proton, and the splitting patterns (multiplicity) would reveal the number of neighboring protons, governed by spin-spin coupling constants (J, in Hz). For instance, the aromatic protons would likely appear as distinct singlets or doublets in the downfield region, while the cyclopropyl protons would exhibit complex multiplets in the upfield region. The methoxy protons would typically present as a sharp singlet.

¹³C NMR: The ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon signals would confirm the presence of aromatic carbons, the methoxy carbon, and the carbons of the cyclopropyl group.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyridine-H | 7.0 - 8.0 | s or d | N/A |

| Pyridine-H | 6.0 - 7.0 | s or d | N/A |

| Methoxy (-OCH₃) | 3.5 - 4.0 | s | N/A |

| Amine (-NH₂) | 3.0 - 5.0 | br s | N/A |

| Cyclopropyl-CH | 1.5 - 2.5 | m | N/A |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-quaternary (Pyridine) | 140 - 165 |

| C-H (Pyridine) | 100 - 140 |

| C-methoxy (-OCH₃) | 50 - 60 |

| C-H (Cyclopropyl) | 10 - 20 |

Two-dimensional (2D) NMR experiments would be essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the pyridine and cyclopropyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between different fragments of the molecule, for example, confirming the position of the cyclopropyl and methoxy groups on the pyridine ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Characterization of Functional Groups

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine group (typically around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C and C=N stretching of the pyridine ring (around 1400-1600 cm⁻¹), and C-O stretching of the methoxy group (around 1000-1300 cm⁻¹).

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=C/C=N Stretch (Aromatic Ring) | 1400 - 1600 | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its molecular formula (C₉H₁₂N₂O). The calculated exact mass would be compared to the experimentally measured mass to confirm the elemental composition.

In tandem mass spectrometry, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The fragmentation pattern is a unique fingerprint of the molecule and provides valuable information for structural confirmation. For this compound, characteristic fragmentation pathways would likely involve the loss of the cyclopropyl group, the methoxy group, or cleavage of the pyridine ring, further confirming the proposed structure.

Following a comprehensive search of available scientific literature and crystallographic databases, no specific X-ray crystallography data was found for the compound this compound. Consequently, the detailed analysis of its solid-state structure and conformation as requested cannot be provided at this time.

To fulfill the user's request for an article on this topic, experimental determination of the crystal structure of this compound through X-ray diffraction would be necessary. Such an analysis would provide precise measurements of bond lengths, bond angles, and torsion angles, which would elucidate the molecule's three-dimensional arrangement in the solid state. Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding and crystal packing, which are crucial for understanding the material's properties.

Without experimental data, any discussion on the crystal structure and conformational analysis of this compound would be purely speculative and fall outside the scope of scientifically accurate reporting.

Computational and Theoretical Investigations of 6 Cyclopropyl 4 Methoxypyridin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 6-cyclopropyl-4-methoxypyridin-3-amine, these studies would provide invaluable insights into its electronic structure and reactivity.

Density Functional Theory (DFT) Studies on Optimized Geometries and Electronic Structures

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. A DFT study on this compound would begin by determining its most stable three-dimensional structure, known as the optimized geometry. This involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. From this optimized geometry, various electronic properties such as the distribution of electron density, dipole moment, and atomic charges would be calculated to understand the molecule's polarity and electronic nature.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Site Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. For this compound, an MEP map would highlight regions of negative potential (electron-rich areas, prone to electrophilic attack) and positive potential (electron-poor areas, prone to nucleophilic attack). This would help in predicting sites for hydrogen bonding and other non-covalent interactions, which are crucial for understanding its potential biological activity and chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. An FMO analysis of this compound would provide a quantitative measure of its reactivity and electronic excitation properties.

Conformational Analysis and Potential Energy Surface Mapping

The presence of a flexible cyclopropyl (B3062369) group attached to the pyridine (B92270) ring means that this compound can exist in various conformations. A conformational analysis would systematically explore these different spatial arrangements and their corresponding energies. By mapping the potential energy surface, researchers could identify the most stable conformers and the energy barriers between them. This information is vital for understanding the molecule's shape and how it might fit into the active site of a biological target.

Prediction of Spectroscopic Properties (e.g., Computational NMR Chemical Shifts, IR Frequencies)

Computational methods can predict the spectroscopic signatures of a molecule, which can then be compared with experimental data to confirm its structure. For this compound, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C atoms, as well as its Infrared (IR) vibrational frequencies. These predicted spectra would serve as a valuable reference for chemists synthesizing and characterizing this compound.

Computational Studies of Reaction Mechanisms and Transition States

Should this compound be involved in chemical reactions, computational studies could be employed to elucidate the reaction mechanisms. This would involve identifying the transition state structures, which are the high-energy intermediates between reactants and products. By calculating the activation energies, researchers could predict the feasibility and rate of a reaction. Such studies are instrumental in understanding the chemical behavior of a compound and in designing new synthetic routes.

In Silico Screening Methodologies for Design of New Chemical Entities

The design of novel chemical entities originating from a lead compound such as this compound heavily relies on computational, or in silico, screening methodologies. These techniques allow for the rapid assessment of virtual libraries of related compounds, prioritizing those with the highest probability of desired properties and thereby accelerating the drug discovery process. The focus of these computational approaches is on the molecular structure and its derived properties, rather than the ultimate biological outcome.

In silico screening for the design of new molecules based on the this compound scaffold involves a variety of computational tools and methods. These methodologies can be broadly categorized into structure-based and ligand-based approaches.

Structure-Based Virtual Screening (SBVS): This approach requires the three-dimensional structure of the biological target, typically a protein, which is often obtained through experimental methods like X-ray crystallography or NMR spectroscopy. Molecular docking is a primary technique in SBVS. In the context of designing derivatives of this compound, molecular docking would be used to predict the binding orientation and affinity of virtual compounds within the active site of a target protein. For instance, in the development of kinase inhibitors, where pyridopyrimidine derivatives have shown activity, the crystal structure of a kinase like Cyclin-Dependent Kinase 4 (CDK4) could be used. nih.gov The process involves preparing the protein and ligand structures, defining a binding site (grid generation), and then using a scoring function to rank the different poses of the ligand in the binding site.

An example of data generated from a molecular docking study is presented below. The binding energy, a key output, indicates the strength of the interaction between the ligand and the protein.

Table 1: Example Molecular Docking Results for Hypothetical Derivatives

| Compound ID | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Derivative 1 | CDK4 | -8.5 | LYS35, GLU94, ASP99 |

| Derivative 2 | CDK4 | -9.2 | LYS35, VAL43, ILE12 |

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, ligand-based methods are employed. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are powerful LBVS techniques.

For a series of this compound analogs, CoMFA and CoMSIA models could be developed. These models correlate the biological activity of the compounds with their 3D structural features, such as steric and electrostatic fields (CoMFA) or steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields (CoMSIA). The resulting models can then be used to predict the activity of new, untested compounds.

Table 2: Example 3D-QSAR Model Validation Parameters

| Model | R² (Correlation Coefficient) | Q² (Cross-validated R²) | Predictive R² |

|---|---|---|---|

| CoMFA | 0.922 | 0.502 | 0.85 |

ADMET Prediction: A critical aspect of in silico screening is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov These predictions help in the early identification of candidates that are likely to fail in later stages of drug development due to poor pharmacokinetic profiles or toxicity. Various computational models are available to predict properties such as human oral absorption, blood-brain barrier penetration, and potential for hepatotoxicity.

Table 3: Example of Predicted ADMET Properties for a Hypothetical Derivative

| Property | Predicted Value |

|---|---|

| Human Oral Absorption | >80% |

| Blood-Brain Barrier Penetration | Low |

| Ames Test | Non-mutagenic |

Quantum Mechanical Methods: Techniques like Density Functional Theory (DFT) can be employed to understand the electronic properties of this compound and its derivatives. nih.govsemanticscholar.org DFT calculations can provide insights into the molecular orbital energies (HOMO and LUMO), which are related to the molecule's reactivity and ability to participate in charge-transfer interactions. nih.govsemanticscholar.org These theoretical chemistry investigations complement other in silico methods by providing a deeper understanding of the molecule's intrinsic properties. nih.gov

Future Research Directions and Advanced Applications in Synthetic and Materials Chemistry

Development of the Compound as a Key Intermediate in Complex Heterocyclic Synthesis

The inherent reactivity of the amino and pyridine (B92270) functionalities within 6-cyclopropyl-4-methoxypyridin-3-amine positions it as a valuable building block for the construction of more elaborate molecular architectures. Future research is poised to capitalize on this potential, particularly in the realm of fused heterocyclic systems.

Annulation Reactions for the Construction of Fused Pyridine Systems

Annulation reactions, which involve the formation of a new ring onto an existing one, represent a powerful strategy for the synthesis of fused heterocyclic systems. The 3-aminopyridine (B143674) moiety of this compound is an ideal substrate for such transformations. For instance, transition metal-catalyzed annulation reactions could be explored, drawing parallels from the successful synthesis of pyrido[1,2-a]benzimidazoles from 2-aminopyridine (B139424) derivatives. nih.gov A hypothetical reaction scheme could involve the palladium-catalyzed coupling of this compound with a suitable dihaloaromatic compound, leading to the formation of a novel tricyclic system.

Furthermore, multicomponent reactions offer an efficient pathway to complex molecules in a single step. The development of new pyridine and fused pyridine derivatives often employs such strategies. nih.govnih.gov Future work could focus on designing one-pot syntheses where this compound reacts with various electrophiles and nucleophiles to generate a library of fused pyridine compounds with potential biological activities. The cyclopropyl (B3062369) and methoxy (B1213986) groups would serve as important modulators of the physicochemical properties of these new entities.

A summary of potential annulation strategies is presented in the table below:

| Reaction Type | Potential Reactant | Potential Product | Key Features |

|---|---|---|---|

| Palladium-catalyzed Annulation | 1,2-Dihalobenzene | Cyclopropyl-methoxy-substituted benzimidazole-fused pyridine | Direct formation of a C-N and C-C bond in a single catalytic cycle. |

| Pictet-Spengler Reaction | Aldehydes or ketones | Tetrahydropyrido-fused indoles | Acid-catalyzed cyclization, potential for stereocontrol. |

| Gould-Jacobs Reaction | Diethyl ethoxymethylenemalonate | Pyrido[2,3-b]quinoline derivatives | Stepwise construction of a new six-membered ring. |

Precursor for Advanced Polycyclic Aza-Heterocycles

Beyond simple fused systems, this compound can be envisioned as a precursor for more complex, polycyclic aza-heterocycles. These scaffolds are prevalent in natural products and pharmaceuticals. Methodologies developed for the synthesis of polycyclic hetero-fused 7-deazapurine heterocycles, which involve sequential C-H functionalization and cross-coupling reactions, could be adapted for this purpose. nih.gov The amino group of this compound could be transformed into other functionalities, such as an azide (B81097) or a halide, to facilitate subsequent cyclization reactions.

The cyclopropyl group, in particular, can play a crucial role in directing these transformations or imparting unique conformational constraints on the final polycyclic structure. Its electronic properties can also influence the reactivity of the pyridine ring in subsequent functionalization steps.

Enantioselective Synthesis of Chiral Derivatives of this compound

The introduction of chirality into molecules is of paramount importance in medicinal chemistry and materials science. The development of methods for the enantioselective synthesis of chiral derivatives of this compound would significantly broaden its applicability.

Asymmetric Transformations and Catalyst Development

Future research could focus on the asymmetric transformation of the existing functional groups or the introduction of new chiral centers. For instance, the development of chiral catalysts for the asymmetric hydrogenation of the pyridine ring would lead to chiral piperidine (B6355638) derivatives. While challenging, recent advances in the catalytic asymmetric synthesis of chiral pyridine derivatives demonstrate the feasibility of such approaches. chim.it

Another avenue involves the modification of the cyclopropyl group. Asymmetric cyclopropanation of a suitable precursor could be a viable route to enantiomerically enriched versions of the target molecule. For example, the synthesis of chiral cyclopropyl nucleosides has been achieved via catalytic asymmetric intermolecular cyclopropanation. nih.gov

Chiral Auxiliary and Organocatalytic Strategies

The use of chiral auxiliaries attached to the amino group could facilitate diastereoselective reactions on the pyridine or cyclopropyl moieties. Subsequent removal of the auxiliary would provide access to the desired enantiomerically enriched products. Chiral amides have been successfully employed in asymmetric synthesis for various transformations. iupac.org

Organocatalysis offers a powerful, metal-free alternative for the synthesis of chiral amines. rsc.org Future work could explore the use of chiral Brønsted acids or other organocatalysts to promote enantioselective reactions involving this compound or its derivatives. For example, the asymmetric synthesis of chiral homoallylic amines has been achieved through organocatalytic methods. beilstein-journals.orgnih.gov

Potential strategies for enantioselective synthesis are outlined in the table below:

| Strategy | Methodology | Potential Chiral Product | Key Considerations |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral transition metal catalyst (e.g., Rh, Ru, Ir) | Chiral 6-cyclopropyl-4-methoxypiperidin-3-amine | Catalyst design to overcome pyridine coordination. |

| Chiral Auxiliary | Attachment of a chiral auxiliary to the amine | Diastereomerically pure derivatives | Efficient attachment and cleavage of the auxiliary. |

| Organocatalysis | Chiral phosphoric acid or amine catalyst | Enantiomerically enriched functionalized derivatives | Development of a suitable reaction cascade. |

Exploiting the Compound for Novel Catalyst or Ligand Design in Transition Metal Chemistry

The presence of both a pyridine nitrogen and an exocyclic amino group makes this compound an attractive candidate for the design of novel ligands for transition metal chemistry. Aminopyridinato ligands are known to be versatile and can adopt various binding modes with early transition metals. vot.pl

The chelation of a metal center by the pyridine nitrogen and the amino group would create a stable five-membered ring, a common motif in coordination chemistry. The electronic properties of the ligand, and thus the catalytic activity of the resulting metal complex, could be fine-tuned by the methoxy and cyclopropyl substituents. The synthesis of Schiff base ligands from aminopyridines and their subsequent complexation with transition metals like Co(II) and Cu(II) has been reported, demonstrating the feasibility of this approach. semanticscholar.org

Furthermore, the cyclopropyl group itself can interact with transition metals, leading to interesting reactivity such as C-C bond activation and ring-opening reactions. wikipedia.org A ligand incorporating a cyclopropyl moiety in proximity to the metal center could therefore lead to novel catalytic transformations. The design of ligands that can cooperate with the metal center is a rapidly developing area of catalysis.

Integration into Materials Science Research

The exploration of this compound in materials science is a burgeoning field with the potential for significant breakthroughs. The amine functionality provides a reactive handle for incorporation into larger molecular architectures, while the substituted pyridine core can impart desirable electronic and physical properties to the resulting materials.

The amine group in this compound serves as a key functional group for polymerization reactions. It can act as a monomer or a modifying agent in the synthesis of various specialty polymers. For instance, it can be used to create polyamides, polyimides, or polyurethanes through reactions with carboxylic acids, acid anhydrides, or isocyanates, respectively. The rigidity of the pyridine ring, combined with the potential for intermolecular interactions, could lead to polymers with high thermal stability and specific mechanical properties.

Table 1: Potential Polymer and Coating Applications

| Application Area | Potential Role of this compound | Anticipated Properties |

|---|---|---|

| Specialty Polymers | Monomer or co-monomer in polymerization | High thermal stability, tailored mechanical properties, specific solubility |

| Advanced Coatings | Additive or co-monomer | Enhanced adhesion to metal substrates, improved corrosion resistance, increased thermal stability |

| Functional Films | Component in thin-film fabrication | Specific optical or electronic properties, potential for gas separation membranes |

Substituted pyridines are known to be valuable building blocks for optoelectronic materials due to their electron-deficient nature, which facilitates electron transport. rsc.org The presence of the electron-donating amine and methoxy groups, along with the unique electronic properties of the cyclopropyl group, could lead to interesting photophysical behaviors in materials derived from this compound. These derivatives could find applications in organic light-emitting diodes (OLEDs), photovoltaics, and sensors. For instance, the modification of the pyridine ring with various substituents can be a strategy for developing materials with aggregation-induced emission (AIE) properties, which are highly sought after for various optoelectronic and biological applications. nih.gov

In the field of supramolecular chemistry, the pyridine nitrogen atom can act as a hydrogen bond acceptor or a ligand for metal coordination, enabling the self-assembly of complex, well-defined architectures. nih.gov The specific substitution pattern of this compound could direct the formation of unique supramolecular structures such as coordination polymers, metal-organic frameworks (MOFs), or liquid crystals. These materials could have applications in catalysis, gas storage, and sensing. The development of such materials often relies on the versatile synthetic modification of core structures to create functional building blocks. nih.gov

Table 2: Potential Optoelectronic and Supramolecular Applications

| Field | Potential Application | Key Structural Features |

|---|---|---|

| Optoelectronics | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), Chemical Sensors | Electron-deficient pyridine ring, tunable electronic properties through substituents |

| Supramolecular Chemistry | Metal-Organic Frameworks (MOFs), Coordination Polymers, Liquid Crystals | Pyridine nitrogen for coordination and hydrogen bonding, specific geometry of substituents |

Role in Agrochemical Research as a Synthetic Precursor

Substituted pyridines are a cornerstone of modern agrochemical research, with many successful herbicides, insecticides, and fungicides containing this heterocyclic core. The specific combination of substituents in this compound makes it an attractive starting material for the synthesis of novel agrochemicals. The amine group can be readily transformed into a variety of other functional groups or used as a point of attachment for other molecular fragments.

The synthetic methodologies for producing more complex molecules from precursors like this compound are of great interest. For example, the amine could undergo diazotization followed by substitution to introduce a range of functionalities. Alternatively, it could be acylated, alkylated, or used in transition metal-catalyzed cross-coupling reactions to build more elaborate structures. The development of efficient and selective synthetic routes to derivatives of this compound is a key area of focus for agrochemical process chemistry. The synthesis of complex molecules often involves the use of intermediates that can be prepared through multi-step reaction sequences, where a molecule like this compound could serve as a key building block. google.com

Table 3: Potential Synthetic Transformations for Agrochemical Intermediates

| Reaction Type | Reagents and Conditions | Potential Product Class |

|---|---|---|

| N-Alkylation/N-Arylation | Alkyl halides, Aryl halides, Buchwald-Hartwig or Ullmann conditions | Substituted anilines, diarylamines |

| N-Acylation | Acyl chlorides, Anhydrides | Amides, Carbamates |

| Diazotization-Substitution | NaNO₂, H⁺; followed by nucleophilic substitution (e.g., Sandmeyer reaction) | Halogenated pyridines, cyanopyridines, etc. |

| Cross-Coupling Reactions | (After conversion of amine to a suitable leaving group) Boronic acids, organozincs, etc. (e.g., Suzuki, Negishi coupling) | Biaryl compounds, complex substituted pyridines |

Q & A

Q. What are the recommended synthetic routes for 6-Cyclopropyl-4-methoxypyridin-3-amine?

- Methodological Answer : A viable route involves coupling cyclopropanamine with a substituted pyridine precursor under catalytic conditions. For example, a protocol adapted from related pyridin-3-amine syntheses uses:

- Reagents : Cyclopropanamine, cesium carbonate (base), copper(I) bromide (catalyst), dimethyl sulfoxide (DMSO) as solvent.

- Conditions : Stirring at 35°C for 48 hours, followed by extraction with dichloromethane and purification via chromatography (e.g., ethyl acetate/hexane gradient) .

Key challenges include optimizing reaction time and catalyst loading to improve yields, which may initially be low (~17.9%) due to steric effects from the cyclopropyl group.

Q. What spectroscopic methods are used for structural confirmation of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming substituent positions. For instance, H NMR peaks near δ 8.87 ppm (pyridine protons) and δ 1.0–2.5 ppm (cyclopropyl protons) are diagnostic .

- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS confirms the molecular ion ([M+H]) with a mass matching the theoretical molecular weight (e.g., 215 m/z for a related analog) .

- Infrared (IR) Spectroscopy : Absorptions near 3298 cm (N-H stretch) and 1600 cm (C=C/C=N aromatic vibrations) provide additional validation .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and eye protection. Use fume hoods for synthesis steps involving volatile solvents .

- Fire Safety : In case of fire, use dry chemical extinguishers. Avoid water if incompatible with adjacent reagents .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention. No GHS classification is reported, but treat as a potential irritant .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during synthesis?

- Steric hindrance : The cyclopropyl group limits nucleophilic attack. Mitigate by using bulkier catalysts (e.g., Pd(OAc)) or elevated temperatures.

- Purification losses : Optimize chromatography gradients (e.g., 0–100% ethyl acetate in hexane) or switch to crystallization with solvents like ethanol.

Track intermediates via TLC or LC-MS to identify bottlenecks .

Q. How can solubility be optimized for biological assays?

- Methodological Answer :

- Derivatization : Introduce polar groups (e.g., hydroxyl or tertiary amines) via substitution at the methoxy or amine positions. For example, replacing methoxy with ethoxy increases lipophilicity .

- Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin complexes to enhance aqueous solubility without denaturing proteins .

- pH Adjustment : Protonate the amine group (pKa ~8–10) to form water-soluble salts (e.g., hydrochloride) .

Q. What are potential biological targets, and how can assays be designed to evaluate them?

- Methodological Answer :

- Target Hypotheses : The pyridine-amine scaffold is prevalent in kinase inhibitors (e.g., JAK/STAT pathway) and GPCR ligands. Prioritize targets via molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure .

- Assay Design :

- Enzyme Inhibition : Use fluorescence-based kinase assays (e.g., ADP-Glo™) with ATP concentrations near Km.

- Cellular Uptake : Label with H or fluorescent tags (e.g., FITC) and measure intracellular accumulation via flow cytometry .

Q. What mechanistic insights exist for nucleophilic substitution reactions involving this compound?

- Methodological Answer :

- Mechanism : The amine group acts as a nucleophile in SNAr (nucleophilic aromatic substitution) reactions. For example, under acidic conditions, the pyridine ring’s electron-deficient C-2 position becomes susceptible to attack by amines or thiols .

- Kinetic Studies : Monitor reaction progress via H NMR to determine rate constants. Polar solvents (e.g., DMF) accelerate reactions by stabilizing transition states .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) can predict regioselectivity and transition state geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products